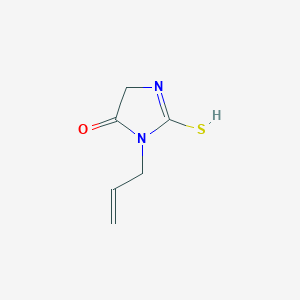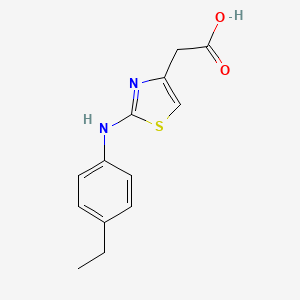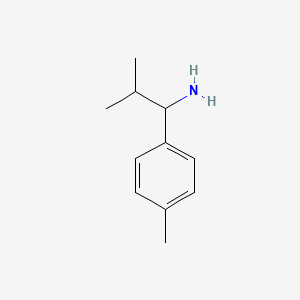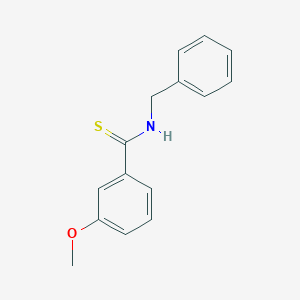
1-prop-2-enyl-2-sulfanyl-4H-imidazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
dimethyl fumarate . Dimethyl fumarate is an organic compound with the molecular formula C6H8O4. It is an ester of fumaric acid and is used in various applications, including as a medication for treating multiple sclerosis and as a fungicide.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl fumarate can be synthesized through the esterification of fumaric acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include:
Temperature: Around 60-70°C
Catalyst: Sulfuric acid
Solvent: Methanol
The reaction proceeds as follows:
Fumaric acid+2Methanol→Dimethyl fumarate+Water
Industrial Production Methods
In industrial settings, the production of dimethyl fumarate involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal yield and purity. The product is then purified through distillation and crystallization processes.
化学反应分析
Types of Reactions
Dimethyl fumarate undergoes several types of chemical reactions, including:
Oxidation: Dimethyl fumarate can be oxidized to form fumaric acid.
Reduction: It can be reduced to form succinic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Fumaric acid
Reduction: Succinic acid
Substitution: Various substituted fumarates depending on the nucleophile used
科学研究应用
Dimethyl fumarate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: Studied for its effects on cellular metabolism and signaling pathways.
Medicine: Used as a medication for treating multiple sclerosis due to its immunomodulatory and neuroprotective properties.
Industry: Used as a fungicide and as a stabilizer in various industrial processes.
作用机制
Dimethyl fumarate exerts its effects through multiple mechanisms:
Immunomodulation: It modulates the immune response by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the production of antioxidant proteins that protect against oxidative stress.
Neuroprotection: It has neuroprotective effects by reducing inflammation and oxidative damage in neural tissues.
Molecular Targets: The primary molecular target is the Nrf2 pathway, but it also affects other signaling pathways involved in inflammation and cell survival.
相似化合物的比较
Dimethyl fumarate can be compared with other fumarate esters and related compounds:
Methyl hydrogen fumarate: Similar in structure but has only one ester group.
Diethyl fumarate: Similar ester but with ethyl groups instead of methyl groups.
Fumaric acid: The parent compound, which lacks the ester groups.
Uniqueness
Dimethyl fumarate is unique due to its dual role as a medication and a chemical reagent. Its ability to modulate the immune response and provide neuroprotection makes it particularly valuable in medical applications.
Conclusion
Dimethyl fumarate (1-prop-2-enyl-2-sulfanyl-4H-imidazol-5-one) is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable tool in scientific research and therapeutic interventions.
属性
IUPAC Name |
1-prop-2-enyl-2-sulfanyl-4H-imidazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-2-3-8-5(9)4-7-6(8)10/h2H,1,3-4H2,(H,7,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUYSPTYWQXNLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CN=C1S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)CN=C1S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7795766.png)

![1-[(3-fluorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B7795775.png)

![(2-amino-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7795794.png)

![[2-(Cyclopentyloxy)phenyl]methanol](/img/structure/B7795809.png)
![(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B7795825.png)
![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B7795827.png)



